1-(2-Bromoethyl)-2-methoxynaphthalene

CAS No.: 51972-95-3

Cat. No.: VC6281568

Molecular Formula: C13H13BrO

Molecular Weight: 265.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51972-95-3 |

|---|---|

| Molecular Formula | C13H13BrO |

| Molecular Weight | 265.15 |

| IUPAC Name | 1-(2-bromoethyl)-2-methoxynaphthalene |

| Standard InChI | InChI=1S/C13H13BrO/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7H,8-9H2,1H3 |

| Standard InChI Key | LDGAEWCTZVNYEJ-UHFFFAOYSA-N |

| SMILES | COC1=C(C2=CC=CC=C2C=C1)CCBr |

Introduction

Chemical Identity and Structural Characteristics

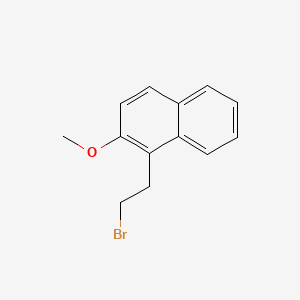

1-(2-Bromoethyl)-2-methoxynaphthalene belongs to the class of halogenated aromatic ethers. Its molecular formula is , with a molecular weight of 265.14 g/mol. The compound’s structure combines a naphthalene backbone with a methoxy (-OCH) group at position 2 and a 2-bromoethyl (-CHCHBr) substituent at position 1 (Figure 1) .

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 51972-95-3 | |

| Molecular Formula | ||

| Molecular Weight | 265.14 g/mol | |

| Structural Features | Methoxy (2-position), Bromoethyl (1-position) |

The bromoethyl group introduces significant steric and electronic effects, influencing reactivity in substitution and elimination reactions. The methoxy group, being electron-donating, enhances the aromatic ring’s electron density, potentially directing electrophilic attacks to specific positions .

Synthesis and Manufacturing Processes

Bromination of 2-Methoxynaphthalene Derivatives

A patent (US4628123A) describes the bromination of 2-methoxynaphthalene using bromine () in acetic acid, followed by dehalogenation with iron to yield mono-brominated products . While this process targets 2-methoxy-6-bromo-naphthalene, adapting the conditions—such as substituting ethylene dibromide or employing radical bromination—could theoretically yield the bromoethyl variant. Key steps include:

-

Bromination: Reaction of 2-methoxynaphthalene with bromine in a carboxylic acid solvent (e.g., acetic acid) at 30–60°C.

-

Debromination: Use of iron powder or chips to selectively remove bromine atoms, preserving the methoxy group .

Alkylation and Functionalization

Applications in Pharmaceutical and Organic Chemistry

While direct applications of 1-(2-Bromoethyl)-2-methoxynaphthalene are sparsely documented, its structural analogs play critical roles in drug synthesis. For example:

-

Naproxen Intermediates: 2-Methoxynaphthalene derivatives are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen . The bromoethyl group in 1-(2-Bromoethyl)-2-methoxynaphthalene could serve as a leaving group in nucleophilic substitution reactions, enabling carbon-carbon bond formation essential for drug scaffolds .

-

Cross-Coupling Reactions: The compound’s bromine atom may participate in Suzuki-Miyaura or Buchwald-Hartwig couplings, facilitating the synthesis of biaryl or amine-containing structures .

| Hazard Type | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves; wash thoroughly with soap and water |

| Inhalation | Use fume hoods or respiratory protection |

| Storage | Store in a cool, dry place away from oxidizers |

Research Gaps and Future Directions

The discontinuation of 1-(2-Bromoethyl)-2-methoxynaphthalene highlights challenges in its synthesis or stability. Future studies could explore:

-

Green Synthesis Routes: Catalytic methods using palladium or nickel to reduce bromine waste.

-

Stability Studies: Investigating decomposition pathways under varying temperatures and pH.

-

Biological Activity Screening: Assessing antimicrobial or anticancer potential given its structural similarity to bioactive naphthalenes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume